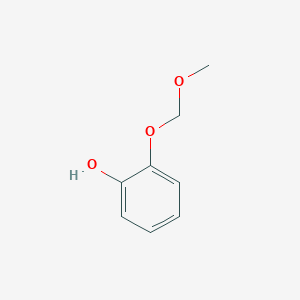

2-(Methoxymethoxy)phenol

Description

Properties

IUPAC Name |

2-(methoxymethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPUFEWBHCVGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438819 | |

| Record name | Phenol, 2-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52702-30-4 | |

| Record name | Phenol, 2-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)phenol can be achieved through several methods. One common approach involves the reaction of phenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol is replaced by the methoxymethoxy group.

Another method involves the use of paraformaldehyde and methanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to facilitate the formation of the methoxymethoxy group on the phenol ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where the reaction parameters are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve specific substitutions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones and other reduced derivatives.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2-(Methoxymethoxy)phenol is utilized as an intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of various derivatives with enhanced properties.

- Synthesis of Bioactive Compounds : The compound has been employed in the synthesis of bioactive natural products. Its derivatives can serve as building blocks for pharmaceuticals and agrochemicals, where the methoxy groups enhance solubility and biological activity .

- Catalytic Applications : In some studies, this compound derivatives have been used as catalysts in organic reactions, demonstrating improved reaction rates and selectivity .

Medicinal Chemistry

The medicinal potential of this compound is significant, particularly in the development of therapeutic agents.

- Antioxidant Properties : Research has indicated that compounds derived from this compound exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases . This property makes it a candidate for further investigation in pharmacological studies.

- Anti-inflammatory Activity : Some derivatives have shown promise as anti-inflammatory agents. The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), which are key targets in treating inflammatory conditions .

- Antimicrobial Activity : Studies have highlighted the antimicrobial properties of certain derivatives, suggesting their potential use in developing new antimicrobial agents .

Materials Science

In materials science, this compound has been explored for its role in polymer chemistry.

- Polymer Synthesis : It is used in the synthesis of polyimides and other polymers due to its ability to impart desirable mechanical and thermal properties. The methoxy groups can enhance the solubility of these polymers in organic solvents, making them suitable for various applications .

- Coatings and Adhesives : The compound's chemical stability and reactivity make it a candidate for use in coatings and adhesives, where durability and resistance to environmental factors are critical .

Case Study 1: Synthesis of COX-2 Inhibitors

A study focused on synthesizing isomeric methoxy analogs of nimesulide (a COX-2 inhibitor) using this compound as a precursor. The resulting compounds exhibited potent COX-2 inhibitory activity and were evaluated for their pharmacokinetic properties, indicating their potential as therapeutic agents in pain management .

Case Study 2: Antioxidant Activity Assessment

Research conducted on various derivatives of this compound assessed their antioxidant capabilities using DPPH radical scavenging assays. The findings suggested that certain modifications significantly enhanced their antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)phenol involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring allows for electrophilic and nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-(Methoxymethoxy)phenol and analogous phenolic derivatives are critical for their applications in synthesis, pharmacology, and industrial chemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Protecting Group Utility: The MOM group in this compound provides superior stability under basic conditions compared to acetyl or benzyl protecting groups. However, it is selectively cleaved by acids (e.g., p-toluenesulfonic acid), making it ideal for sequential deprotection in radioligand synthesis . In contrast, guaiacol (2-methoxyphenol) lacks a protecting group, limiting its use in complex syntheses but favoring direct applications in food and pharmaceuticals .

Reactivity and Selectivity: Amino-substituted derivatives (e.g., 2-Amino-6-methoxyphenol HCl) exhibit enhanced nucleophilicity, enabling participation in Ullmann or Buchwald-Hartwig couplings for drug candidates . Nitro-substituted analogs (e.g., 5-Methoxy-2-nitrophenol) are electron-deficient, favoring reductions to amines or participation in electrophilic aromatic substitutions .

Biological and Industrial Relevance: this compound derivatives are pivotal in positron emission tomography (PET) tracer development, such as Fluoroethyl-Erianin, where fluorine-18 labeling requires precise hydroxyl group unmasking . 5-Methoxysalicylaldehyde’s aldehyde group facilitates metal chelation, critical in catalytic systems and antimicrobial agents .

Research Implications and Limitations

- Advantages of this compound: Its orthogonal protection strategy enables modular synthesis of complex molecules, particularly in radiochemistry .

- Challenges : MOM protection requires stringent acidic conditions for cleavage, which may degrade acid-sensitive substrates. Alternatives like THP (tetrahydropyranyl) groups offer milder deprotection .

- Comparative Gaps: Limited data exist on the environmental impact or metabolic pathways of this compound compared to guaiacol, which has well-documented biodegradability .

Biological Activity

2-(Methoxymethoxy)phenol, also known as veratrole, is an organic compound characterized by a methoxy group and a methoxymethoxy group attached to a phenolic structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities.

- Molecular Formula : C9H12O3

- Molecular Weight : 168.19 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can lead to cellular damage and various diseases. A study demonstrated that this compound effectively scavenged free radicals, thus protecting cells from oxidative stress .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which are implicated in various inflammatory diseases. This property suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Case Study 1: Antioxidant Capacity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a high level of antioxidant activity comparable to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a natural antimicrobial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing oxidative damage.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity, leading to cell lysis.

- Anti-inflammatory Mechanism : It inhibits the signaling pathways involved in inflammation, reducing the production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the recommended methods for quantifying 2-(Methoxymethoxy)phenol in aqueous solutions?

- Methodology :

- Enzyme-based spectrophotometry : Adaptable from methods developed for structurally similar phenolic compounds. For example, peroxidase enzyme systems coupled with hydrogen peroxide can oxidize phenolic groups, producing chromophores measurable at 470 nm. Optimal conditions include pH 6.0, 40°C, and 6-minute reaction times, with a linear range of 0.01–5 mM (R² = 0.998) .

- Folin-Ciocalteu assay : A classic colorimetric method for total phenolic content. Alkaline conditions reduce phosphomolybdic acid, yielding a blue complex quantified at 750 nm. Calibration curves typically span 0.1–1.0 mg/mL .

- Data Table :

| Method | Linear Range | Detection Limit | Optimal Conditions | Reference |

|---|---|---|---|---|

| Enzyme-based | 0.01–5 mM | Not specified | pH 6, 40°C, 6 min | |

| Folin-Ciocalteu | 0.1–1.0 mg/mL | ~0.01 mg/mL | Alkaline buffer, RT |

Q. What synthetic routes are reported for this compound derivatives?

- Methodology :

- Protecting group strategies : The methoxymethoxy (-OCH2OCH3) group can be introduced via nucleophilic substitution or etherification. For example, reacting 2-hydroxy-phenol derivatives with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH/DMF) .

- Annulation reactions : Inspired by indole-phenol syntheses, [5+1]-annulation between propargyl sulfonium salts and phenolic substrates could generate fused heterocycles, though adaptations are needed for methoxymethoxy groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?

- Methodology :

- Spectroscopic analysis : Compare the electron-donating effects of -OCH3 vs. -OCH2OCH3 using NMR and IR. The methoxymethoxy group’s larger steric bulk and enhanced electron donation (via two oxygen atoms) increase para-directing effects in electrophilic substitution. NIST data for related compounds (e.g., 2-methoxy-4-(methoxymethyl)phenol, InChIKey: USDDPDQEVLAOBO) support this trend .

- Computational modeling : Density Functional Theory (DFT) calculations can quantify substituent effects on aromatic ring charge distribution and frontier molecular orbitals .

Q. What are the challenges in characterizing the stability of this compound under varying pH conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to buffers at pH 2–12 and monitor degradation via HPLC or LC-MS. Safety Data Sheets (SDS) note that phenolic ethers may hydrolyze under acidic or alkaline conditions, but specific data for this compound are limited .

- Kinetic analysis : Determine degradation rate constants (k) and half-lives (t½) at different pH levels. For example, related compounds like 2-methoxyphenol show pH-dependent stability, with rapid hydrolysis below pH 4 .

Q. Are there established protocols for the enzymatic or chemical cleavage of the methoxymethoxy protecting group in phenolic compounds?

- Methodology :

- Acidic hydrolysis : Use HCl (1–2 M) in THF/water (1:1) at 50–60°C for 4–6 hours. Monitor deprotection via TLC or NMR .

- Enzymatic cleavage : Lipases or esterases may cleave ether bonds under mild conditions. For example, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0, 37°C) has been used for similar substrates .

Contradictions and Limitations in Evidence

- Stability data : SDS for related compounds (e.g., 2-(2-Methoxyphenoxy)-1-arylpropanediols) lack detailed decomposition profiles, necessitating empirical validation .

- Analytical specificity : Enzyme-based methods (e.g., peroxidase assays) may cross-react with other phenolic impurities; HPLC-MS is recommended for precise quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.